molecular formula GeO2 B072506 Germanium dioxide CAS No. 1310-53-8

Germanium dioxide

Cat. No. B072506
Key on ui cas rn: 1310-53-8
M. Wt: 104.63 g/mol
InChI Key: YBMRDBCBODYGJE-UHFFFAOYSA-N
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Patent
US05010146

Procedure details

A mixture of 1734 parts by weight of terephthalic acid and 713 parts by weight of ethylene glycol was stirred for 4 hours under 2 atmospheres. Thereafter, 0.3 part by weight of germanium dioxide, 0.3 part by weight of tetraethylammonium hydroxide and 0.4 part by weight of methyl acid phosphate were added, and the reaction was carried out at 260° C. for 2 hours under 1 atmosphere. The reaction product was withdrawn, cooled, pulverized and dried to obtain 1500 parts by weight of an ethylene terephthalate oligomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[Ge](=O)=O.[OH-].[CH2:17]([N+](CC)(CC)CC)[CH3:18]>C(O)CO>[C:1]1(=[O:12])[O:11][CH2:18][CH2:17][O:8][C:6](=[O:7])[C:5]2[CH:9]=[CH:10][C:2]1=[CH:3][CH:4]=2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ge](=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C(C)[N+](CC)(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 4 hours under 2 atmospheres
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was carried out at 260° C. for 2 hours under 1 atmosphere
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction product was withdrawn
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(C2=CC=C(C(=O)OCCO1)C=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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